Dfhbi 1T

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

DFHBI 1T is a membrane-permeable RNA aptamer-activated fluorescence probe. Its fluorescence spectra are optimized for live-cell imaging using the GFP filter. When bound to RNA aptamers (such as Spinach, Spinach2, iSpinach, or Broccoli), this compound emits specific fluorescence while maintaining low background fluorescence .

Preparation Methods

DFHBI 1T can be synthesized through the following steps:

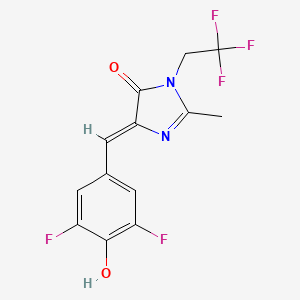

Chemical Structure: this compound is a 1,1,1-trifluoroethyl derivative of the DFHBI fluorophore.

Synthetic Routes: The synthetic route involves introducing the trifluoroethyl group to the parent DFHBI compound.

Reaction Conditions: Specific reaction conditions and reagents are proprietary, but the compound is commercially available.

Industrial Production: Industrial-scale production methods are not widely disclosed, but this compound is available for research purposes.

Chemical Reactions Analysis

DFHBI 1T undergoes specific reactions upon binding to RNA aptamers:

Binding: this compound binds to RNA aptamers (e.g., Spinach2, Broccoli) with high affinity (Kd = 45 nM).

Fluorescence Activation: Upon binding, this compound exhibits fluorescence (ex/em = 447 nm/501 nm for Spinach2-DFHBI 1T and ex/em = 472 nm/507 nm for Broccoli-DFHBI 1T)

Background Suppression: Its low background fluorescence ensures accurate RNA imaging.

Scientific Research Applications

DFHBI 1T finds applications in various fields:

RNA Imaging: Used for live-cell RNA imaging, enabling visualization of RNA dynamics and localization.

Biological Research: Helps study RNA-based processes, gene expression, and RNA-protein interactions.

Drug Discovery: Assists in identifying RNA-targeted compounds for therapeutic development.

Mechanism of Action

The exact mechanism by which DFHBI 1T interacts with RNA aptamers remains an active area of research. It likely involves specific binding to RNA secondary structures, leading to fluorescence activation.

Comparison with Similar Compounds

DFHBI 1T stands out due to its membrane permeability and specific RNA binding properties. Similar compounds include DFHBI-2T, which shares structural features but differs in fluorescence properties .

Biological Activity

DFHBI 1T is a fluorogenic compound that serves as a mimic of the green fluorescent protein (GFP) fluorophore, primarily used for imaging RNA in living cells. Its biological activity is characterized by its ability to bind specifically to RNA aptamers, such as Spinach2 and Broccoli, leading to fluorescence activation. This article delves into the detailed biological activity of this compound, supported by data tables, case studies, and research findings.

This compound exhibits fluorescence when bound to specific RNA aptamers. The binding affinity varies among different aptamers, with a notable dissociation constant (Kd) of approximately 45 nM for the Squash aptamer and around 0.32 µM for the Lettuce aptamer . The fluorescence characteristics of this compound include:

- Peak Excitation Maxima : 482 nm

- Peak Emission : 505 nm when bound to Spinach2

- Fluorescence Activation : Enhanced specificity and reduced background fluorescence compared to other fluorophores .

Comparative Binding Affinities

The following table summarizes the binding affinities of this compound with various RNA aptamers:

| Aptamer | Dissociation Constant (Kd) | Fluorescence Activation |

|---|---|---|

| Spinach2 | Not specified | High |

| Broccoli | Not specified | Moderate |

| Squash | 45 nM | High |

| Lettuce | 0.32 µM | High |

Case Study: Fluorescence Activation in Living Cells

In a study conducted by Passalacqua et al., the effects of this compound on RNA aptamers were evaluated across various concentrations. The optimal concentration for fluorescence activation was determined to be between 80 and 160 µM, with significant fluorescence observed at concentrations above 40 µM . Importantly, this compound was found to be non-cytotoxic at varying concentrations, indicating its suitability for live-cell imaging applications.

Mutagenesis Studies

Further investigations into the structural dynamics of this compound binding revealed critical nucleobases that interact with the chromophore. For instance, mutations at specific positions in the Lettuce aptamer significantly affected fluorescence intensity, demonstrating that precise interactions are crucial for optimal performance . The study highlighted that certain mutations could enhance brightness by up to 45% compared to canonical constructs.

Applications in Biotechnological Research

This compound is extensively utilized in various biotechnological applications:

- RNA Imaging : Its ability to selectively bind RNA allows researchers to visualize RNA dynamics in real-time within living cells.

- Gene Expression Studies : By employing high-copy plasmids, significant activation of fluorescence signals can be achieved, facilitating gene expression analysis .

- Development of Fluorogenic Aptamers : The compound plays a pivotal role in developing new fluorogenic aptamers with improved stability and fluorescence properties .

Properties

IUPAC Name |

(5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-3-(2,2,2-trifluoroethyl)imidazol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F5N2O2/c1-6-19-10(12(22)20(6)5-13(16,17)18)4-7-2-8(14)11(21)9(15)3-7/h2-4,21H,5H2,1H3/b10-4- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYCLBWNRONMQC-WMZJFQQLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC2=CC(=C(C(=C2)F)O)F)C(=O)N1CC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=N/C(=C\C2=CC(=C(C(=C2)F)O)F)/C(=O)N1CC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F5N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.